Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-
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Overview
Description
Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- is an organic cation that belongs to the phenothiazine family. This compound is characterized by its phenothiazin-5-ium core, substituted by ethylamino groups at positions 3 and 7, and methyl groups at positions 2 and 8. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Substitution Reactions: Ethylamino groups are introduced at positions 3 and 7 through nucleophilic substitution reactions. This can be achieved by reacting phenothiazine with ethylamine under controlled conditions.
Methylation: Methyl groups are introduced at positions 2 and 8 using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: These are used for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: These allow for continuous production and can be more efficient for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phenothiazine derivative.
Substitution: The ethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in staining techniques for microscopy and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cellular membranes, proteins, and nucleic acids.
Pathways: It may induce oxidative stress, disrupt cellular respiration, and interfere with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- can be compared with other phenothiazine derivatives:
Methylene Blue: Similar structure but with dimethylamino groups instead of ethylamino groups.
Toluidine Blue: Contains methyl and amino groups at different positions.
Azure A: Substituted with amino and dimethylamino groups.
Uniqueness
Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives.
Properties
CAS No. |
10309-89-4 |
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Molecular Formula |
C18H22N3S+ |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium |
InChI |
InChI=1S/C18H21N3S/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17/h7-10,19H,5-6H2,1-4H3/p+1 |
InChI Key |
YQZSTPYHROZXTL-UHFFFAOYSA-O |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C |
Origin of Product |
United States |
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